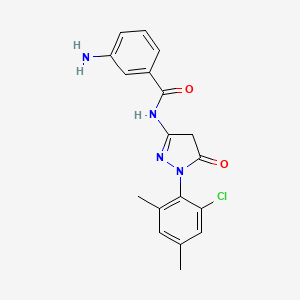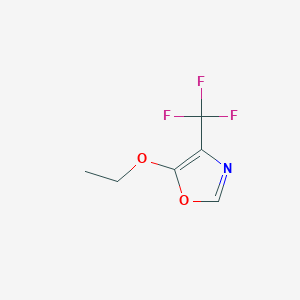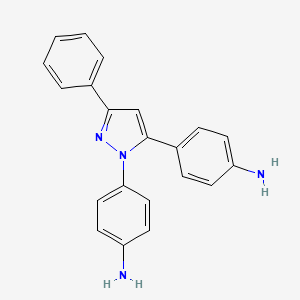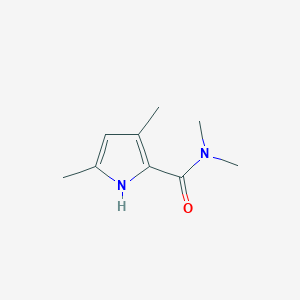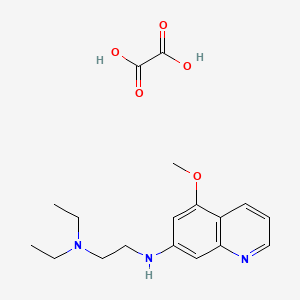
4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of hydroxyl groups and a methyl group, which contribute to its unique chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl and methyl groups, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or alkanes . Substitution reactions can result in the formation of halogenated derivatives .
Applications De Recherche Scientifique
4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of dyes, polymers, and other materials .
Mécanisme D'action
The mechanism of action of 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function . The benzofuran ring structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription . These interactions contribute to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific combination of hydroxyl and methyl groups. This unique arrangement enhances its ability to form hydrogen bonds and interact with biological targets, making it a promising candidate for various scientific and industrial applications .
Propriétés
Numéro CAS |
61135-96-4 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
4-(6-hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H12O4/c1-8-11-4-2-10(17)7-14(11)19-15(8)12-5-3-9(16)6-13(12)18/h2-7,16-18H,1H3 |
Clé InChI |
CYCULTYRLCBPJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


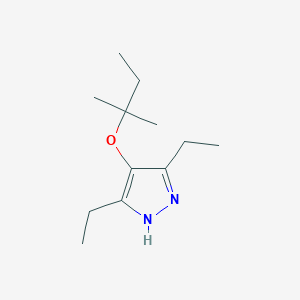
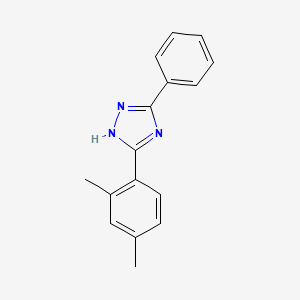
![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)
![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)
![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)


